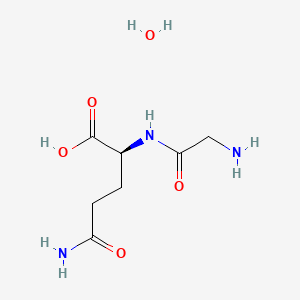

Glycyl-L-glutamine monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Overview

This method involves protecting the amino terminus of glycine with a tert-butoxycarbonyl (Boc) group, followed by condensation with L-glutamine using chloroformate chemistry, and subsequent deprotection to yield glycyl-L-glutamine.

Process Details

- Step 1: Protection of glycine’s N-terminal amino group with Boc anhydride to form N-tert-butoxycarbonyl-glycine.

- Step 2: Condensation of N-Boc-glycine with L-glutamine using chloroformate reagents to form N-Boc-glycyl-L-glutamine.

- Step 3: Removal of the Boc protecting group by trifluoroacetic acid treatment to obtain crude glycyl-L-glutamine.

- Step 4: Recrystallization to achieve high purity.

Advantages

- Raw materials are inexpensive and readily available.

- Mild reaction conditions and simple post-reaction processing.

- Avoidance of highly toxic solvents such as benzene.

- Environmentally friendly with minimal waste generation.

- Suitable for industrial-scale production with high purity output.

Reference Data Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc protection | Boc anhydride, mild conditions | N-Boc-glycine |

| Condensation | Chloroformate, L-glutamine | N-Boc-glycyl-L-glutamine |

| Deprotection | Trifluoroacetic acid | Crude glycyl-L-glutamine |

| Purification | Recrystallization | High purity glycyl-L-glutamine |

This method is described in patent CN102993271A and is noted for its industrial applicability and environmental safety.

Industrial Preparation via Chloroacetyl Chloride Acylation and Ammonolysis

Overview

This industrial method uses chloroacetyl chloride to acylate L-glutamine under controlled low temperature and alkaline conditions, followed by ammonolysis under pressure to form glycyl-L-glutamine.

Process Details

- Step 1: Acylation of L-glutamine with chloroacetyl chloride in a mixed solvent system (water and toluene) at 8–12 °C, maintaining pH 10.0–11.0.

- Step 2: Phase separation and pH adjustment of the aqueous phase.

- Step 3: Electrodialysis membrane separation to purify N-chloroacetyl-L-glutamine aqueous solution.

- Step 4: Ammonolysis by introducing ammonia gas under pressure (0.6–0.8 MPa) at 38–42 °C for 2–3 hours.

- Step 5: Concentration, crystallization, filtration, washing, and vacuum drying to obtain crude glycyl-L-glutamine.

- Step 6: Further purification by resin treatment (WA-30 resin) and recrystallization to achieve injection-grade purity.

Advantages

- Uses a single type of organic solvent, facilitating solvent recovery and reuse.

- High product purity (up to 98.8%) and good molar yield (~74%).

- Environmentally friendly with controlled waste generation.

- Suitable for large-scale industrial production meeting pharmaceutical standards.

Reaction Conditions and Yields

| Parameter | Condition/Value |

|---|---|

| Acylation temperature | 8–12 °C |

| pH during acylation | 10.0–11.0 |

| Ammonolysis pressure | 0.6–0.8 MPa |

| Ammonolysis temperature | 38–42 °C |

| Crude product purity | 98.8% |

| Molar yield | 74% |

This method is detailed in patent CN112480208B and is optimized for industrial scalability and environmental compliance.

Preparation via Phthaloyl Protection and Hydrazinolysis

Overview

This method employs phthaloyl protection of glycine, followed by low-temperature condensation with L-glutamine and subsequent hydrazinolysis to yield glycyl-L-glutamine.

Process Details

- Step 1: Mixing L-glutamine with carbonate aqueous solution to generate bicarbonate, providing a stable weakly alkaline environment.

- Step 2: Low-temperature dropwise addition of phthaloylglycyl chloride to the glutamine solution, facilitating condensation while neutralizing hydrochloric acid by-product.

- Step 3: Hydrazinolysis of the phthaloyl-protected intermediate with excess hydrazine hydrate to remove the protecting group and obtain glycyl-L-glutamine.

- Step 4: Purification and isolation of the product.

Advantages

- Stable reaction environment reduces side reactions.

- Avoids use of triethylamine, simplifying purification.

- High reaction efficiency and product content.

- Low equipment cost and easy to scale industrially.

Summary Table

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carbonate aqueous mixing | Generates bicarbonate for pH control | Stabilizes reaction environment |

| Condensation | Phthaloylglycyl chloride, low temp | Efficient HCl neutralization |

| Hydrazinolysis | Excess hydrazine hydrate | Removes phthaloyl group |

| Purification | Standard isolation techniques | High purity product |

This method is described in patent CN104650178A and is noted for its operational simplicity and industrial feasibility.

Summary Comparison of Preparation Methods

| Method | Key Features | Advantages | Industrial Suitability |

|---|---|---|---|

| Boc Protection & Chloroformate | Mild, environmentally friendly | High purity, simple post-processing | Good for industrial scale |

| Chloroacetyl Chloride & Ammonolysis | Controlled pH, membrane purification | High yield, injection-grade purity | Excellent industrial method |

| Phthaloyl Protection & Hydrazinolysis | Stable pH, avoids triethylamine | High efficiency, low cost | Suitable for industrial scale |

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-glutamine monohydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize glycyl-L-glutamine, potentially altering its functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include glycine, L-glutamine, and various oxidized or substituted derivatives of the original compound .

Scientific Research Applications

Glycyl-L-glutamine monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and hydrolysis reactions.

Biology: The compound is utilized in cell culture media to enhance cell growth and viability.

Medicine: this compound is investigated for its potential in treating neurological diseases such as Parkinson’s disease.

Mechanism of Action

Glycyl-L-glutamine monohydrate exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Immune Enhancement: The compound stimulates the production of immune cells and cytokines, boosting the body’s defense mechanisms.

Cell Growth Promotion: Glycyl-L-glutamine supports protein synthesis and cellular metabolism, promoting cell proliferation and tissue repair.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Glycyl-L-glutamine Monohydrate and Related Compounds

Key Research Findings

(a) Thermoregulatory Activity

This compound uniquely inhibits α-MSH-induced hyperthermia in rats (0.85°C rise blocked at 3.0 nmol dose) without intrinsic thermoregulatory activity. In contrast, equimolar glutamine or glycine lacks this effect, indicating its action is peptide-specific .

(b) Immunomodulatory Effects

Both glycyl-L-glutamine and glutamine reverse total parenteral nutrition (TPN)-induced atrophy in gut-associated lymphoid tissue.

(c) Analytical Differentiation

This compound requires specialized quantification methods (e.g., RP-HPLC with DNFB derivatization) due to its structure, whereas glutamine is typically analyzed via simpler assays like enzymatic kits .

Commercial and Handling Considerations

- Purity & Availability: this compound is available at ≥98% purity (TCI America, Glentham Life Sciences) , surpassing glycyl-DL-threonine (95%) and glycylglycine derivatives .

- Storage : Stable as a crystalline powder at 20°C; avoid moisture to prevent hydrolysis .

- Regulatory Status: Classified as non-hazardous, unlike some glutamine salts requiring specific safety protocols .

Biological Activity

Glycyl-L-glutamine monohydrate (Gly-Gln) is a dipeptide composed of glycine and L-glutamine, recognized for its biological activities and applications in various fields, especially in the medical and nutritional sciences. This article delves into the biological activity of Gly-Gln, supported by research findings, case studies, and relevant data.

Basic Information:

- CAS Number: 13115-71-4

- Molecular Formula: C7H13N3O4

- Synonyms: Gly-Gln-OH, glycylglutamine

- EINECS Number: 700-144-0

Gly-Gln is noted for its stability compared to free glutamine, making it a suitable substitute in cell culture media and various therapeutic applications .

1. Neurotrophic Effects

Glycyl-L-glutamine has been identified as a neurotrophic factor that supports the maintenance of acetylcholinesterase (AChE) levels in cultured embryonic rat skeletal muscle. In an experimental study, Gly-Gln was infused into the superior cervical ganglion (SCG) of denervated cats, resulting in significant increases in AChE and butyrylcholinesterase (BtChE) levels at certain concentrations . This suggests that Gly-Gln plays a crucial role in neuronal health and repair.

2. Cardioprotective Properties

Research has demonstrated that Gly-Gln provides protection against ischemia-reperfusion injury in cardiac tissues. In experiments involving young and middle-aged rat hearts, the presence of Gly-Gln significantly improved post-ischemic recovery metrics such as the rate pressure product (RPP) and reduced reperfusion damage . Specifically, a concentration of 5 mM Gly-Gln resulted in notable improvements in cardiac function post-ischemia.

The biological activity of Gly-Gln can be attributed to several mechanisms:

- Stabilization of Glutamine Levels: Gly-Gln serves as a stable source of glutamine, which is essential for various cellular functions including protein synthesis and immune response regulation.

- Neuroprotective Mechanisms: By enhancing AChE activity, Gly-Gln supports neurotransmission and may aid in recovery from nerve injuries.

- Cardiac Metabolism Support: Gly-Gln's role in improving metabolic fitness during ischemic conditions highlights its potential as a therapeutic agent in cardiac health.

Case Study 1: Neurotrophic Factor Assessment

In a controlled experiment, rats received infusions of varying concentrations of Gly-Gln. Results indicated that concentrations above significantly elevated AChE levels in the SCG, underscoring its potential as a neuroprotective agent .

Case Study 2: Myocardial Protection

A study involving isolated rat hearts showed that Gly-Gln administration during ischemic events led to improved contractile function and reduced lactate accumulation during reperfusion. The findings suggest that Gly-Gln can mitigate ischemia-induced damage effectively .

Applications in Clinical Settings

Glycyl-L-glutamine is increasingly being utilized in clinical nutrition to support critically ill patients. Its role in enhancing immune function and gut barrier integrity makes it vital for recovery from severe infections and surgeries . Additionally, its incorporation into nutritional formulations aims to optimize recovery outcomes by providing stable glutamine sources.

Data Summary Table

Q & A

Basic: What are the methodological considerations for substituting L-glutamine with Glycyl-L-glutamine monohydrate in mammalian cell culture?

Answer:

this compound is a heat-stable dipeptide that avoids the spontaneous degradation of L-glutamine into toxic ammonia in cell culture media. To substitute effectively:

- Preparation: Dissolve in sterile water at 50 mg/mL (solubility per ), filter-sterilize, and add to media at 0.5–2 mM (adjust based on cell type).

- Stability Testing: Pre-incubate media at 37°C for 24–72 hours and compare cell viability/proliferation against glutamine-containing media using assays like MTT or ATP quantification .

- Ammonia Monitoring: Measure ammonia levels via enzymatic assays or ion-selective electrodes to confirm reduced degradation .

Basic: What storage and handling protocols ensure the stability of this compound?

Answer:

- Storage: Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydration. For reconstituted solutions, aliquot and store at -80°C for ≤1 year to avoid freeze-thaw degradation .

- Handling: Work under inert gas (e.g., nitrogen) when weighing to minimize hygroscopicity. Verify purity via HPLC (>97%) before critical experiments .

Advanced: How can researchers resolve discrepancies in reported solubility values (e.g., 50 mg/mL vs. 154 g/L) for this compound?

Answer:

Discrepancies arise from:

- Hydration State: Confirm whether values refer to the monohydrate (C₇H₁₅N₃O₅, MW 221.21) or anhydrous form. The monohydrate’s solubility is ~50 mg/mL (50 g/L) in water at 25°C , while higher values (154 g/L) may reflect anhydrous forms or elevated temperatures (e.g., 20°C in ).

- Methodology: Compare gravimetric (weight-based) vs. spectrophotometric (HPLC/UV) quantification. Use dynamic light scattering (DLS) to assess aggregation in supersaturated solutions .

Advanced: What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

Answer:

- Thermal Stress Testing: Incubate solutions at 37°C (pH 7.4) for 0–7 days. Quantify intact compound via reverse-phase HPLC with UV detection (λ = 210 nm) and degradation products via LC-MS .

- Hydrolytic Stability: Test pH-dependent stability (pH 2–9) using simulated gastric/intestinal buffers. Monitor peptide bond cleavage via NMR or mass spectrometry .

- Cell-Based Validation: Compare metabolite profiles (e.g., glutamine, glutamate) in media using LC-MS after 48-hour culture with/without heat treatment .

Advanced: How should researchers quantify this compound in complex biological matrices (e.g., serum, tissue homogenates)?

Answer:

- Extraction: Use protein precipitation with acetonitrile (4:1 v/v) followed by solid-phase extraction (SPE) to isolate the compound from interferents .

- Quantification: Employ LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile). Use deuterated Glycyl-L-glutamine as an internal standard to correct for matrix effects .

- Validation: Assess recovery (>85%), precision (CV <15%), and limit of detection (LOD <10 ng/mL) per ICH guidelines .

Advanced: What strategies address contradictions in the reported bioactivity of this compound as a β-endorphin antagonist?

Answer:

- Receptor Binding Assays: Perform competitive radioligand binding assays (e.g., using ³H-β-endorphin) to measure IC₅₀ values. Validate with cell lines expressing μ-opioid receptors .

- Functional Studies: Use cAMP accumulation or calcium flux assays to assess antagonism. Compare results across cell types (e.g., neuronal vs. non-neuronal) to identify context-dependent effects .

- In Vivo Correlation: Administer the compound in animal models (e.g., tail-flick test) and correlate plasma levels (via LC-MS) with analgesic reversal .

Basic: What analytical techniques confirm the purity and identity of this compound?

Answer:

- Purity: Use HPLC with a UV detector (retention time comparison) and confirm >97% purity .

- Structural Confirmation: Perform ¹H/¹³C NMR (D₂O, δ 3.5–4.5 ppm for α-protons) and high-resolution mass spectrometry (HRMS; [M+H]⁺ = 222.0984) .

- Water Content: Validate via Karl Fischer titration (7–10% moisture) to confirm monohydrate stoichiometry .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Answer:

- Solid-Phase Synthesis: Use Fmoc-protected glutamine and glycine on Wang resin. Optimize coupling efficiency (e.g., HOBt/DIC activation) and cleavage conditions (95% TFA) .

- Crystallization: Recrystallize from ethanol/water (3:1) to obtain monohydrate crystals. Characterize via X-ray diffraction and thermogravimetric analysis (TGA) to confirm hydration .

- Green Chemistry: Explore enzymatic synthesis using peptidases in aqueous buffers to reduce solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.